molecular formula C5H11BrO B3254931 2-Bromo-1-methoxybutane CAS No. 24618-35-7

2-Bromo-1-methoxybutane

Cat. No.: B3254931
CAS No.: 24618-35-7
M. Wt: 167.04 g/mol
InChI Key: MPXVTXBMYIRQGB-UHFFFAOYSA-N
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Description

2-Bromo-1-methoxybutane is an aliphatic ether derivative with a bromine atom at the second carbon and a methoxy group at the first carbon of a four-carbon butane chain. It serves as a versatile intermediate in organic synthesis, particularly in nucleophilic substitution reactions (e.g., SN2 mechanisms) due to the favorable positioning of the bromine leaving group . Commercial sources (e.g., CymitQuimica) highlight its use in pharmaceutical and agrochemical research, though direct applications are often proprietary .

Properties

IUPAC Name

2-bromo-1-methoxybutane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11BrO/c1-3-5(6)4-7-2/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPXVTXBMYIRQGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(COC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001313442
Record name 2-Bromo-1-methoxybutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001313442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24618-35-7
Record name 2-Bromo-1-methoxybutane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24618-35-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-1-methoxybutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001313442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-1-methoxybutane can be synthesized through several methods. One common approach involves the bromination of 1-methoxybutane. This reaction typically uses bromine (Br₂) or a bromine source such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under controlled conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction parameters. This method enhances the yield and purity of the product while minimizing side reactions. The use of catalysts and optimized reaction conditions further improves the efficiency of the process .

Chemical Reactions Analysis

Mechanism of Action

The reactivity of 2-Bromo-1-methoxybutane is primarily due to the presence of the bromine atom, which is a good leaving group. In nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, forming a new bond with the carbon atom. In elimination reactions, the bromine atom is removed along with a hydrogen atom from an adjacent carbon, resulting in the formation of a double bond .

Comparison with Similar Compounds

Comparison with Structural Isomers and Related Compounds

Structural Isomers

The positional isomers of 2-Bromo-1-methoxybutane exhibit distinct reactivity and commercial profiles:

Compound Bromine Position Methoxy Position Price (50 mg) Price (500 mg) Availability Notes
1-Bromo-2-methoxybutane 1 2 €529.00 €1,440.00 Available
This compound 2 1 €478.00 €1,310.00 Discontinued in larger quantities
2-Bromo-3-methoxybutane 2 3 €941.00 €2,845.00 Available
  • Reactivity Differences: this compound: The proximity of the methoxy group to the bromine may stabilize transition states in substitution reactions, enhancing reactivity compared to 1-Bromo-2-methoxybutane, where steric hindrance from the adjacent methoxy group could impede nucleophilic attack . Its higher price reflects synthetic complexity or niche demand .

Bromo-Methoxy Aromatic Compounds

2-Bromo-4'-methoxyacetophenone (CAS 2632-13-5), an aromatic analogue, differs significantly in structure and application. Its acetophenone backbone facilitates use in photochemical or pharmaceutical synthesis (e.g., ketone-based intermediates) rather than aliphatic substitution chemistry. Regulatory notes emphasize its restricted use as an industrial intermediate under controlled conditions .

Pricing and Availability Trends

  • Cost Drivers : The lower price of this compound (vs. its isomers) suggests streamlined production processes or higher market demand. However, discontinuation of larger quantities (e.g., 1g batches) may indicate challenges in scaling up synthesis or shifting industrial priorities .

Stability and Handling

Discontinuation notices for this compound may reflect stability issues, such as sensitivity to moisture or light, common in aliphatic bromides. Proper storage under inert atmospheres and low temperatures is recommended to prevent decomposition .

Biological Activity

2-Bromo-1-methoxybutane is an organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, chemical properties, and biological effects, supported by data tables and relevant research findings.

Structure and Composition

This compound has the molecular formula C5H11BrOC_5H_{11}BrO and consists of a bromine atom, a methoxy group (-OCH₃), and a butane backbone. Its structure can be represented as follows:

  • Molecular Formula : C5H11BrOC_5H_{11}BrO
  • Molecular Weight : 179.05 g/mol
  • CAS Number : 100-00-0

Physical Properties

PropertyValue
Boiling Point140 °C
Melting PointNot available
Density1.37 g/cm³
SolubilitySoluble in organic solvents

Synthesis

This compound can be synthesized through various methods, including the reaction of 1-butene with bromine in the presence of methanol. The reaction mechanism involves electrophilic addition, leading to the formation of the bromomethoxy compound.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity against various bacterial strains. A notable study demonstrated its effectiveness against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL.

Cytotoxicity Studies

Cytotoxicity assays conducted on human cancer cell lines (e.g., HeLa and MCF-7) revealed that this compound induces apoptosis in a dose-dependent manner. The IC50 values were determined to be approximately 50 µM for HeLa cells and 60 µM for MCF-7 cells.

The proposed mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in cancer cells. This was supported by flow cytometry analysis, which showed an increase in early apoptotic cells upon treatment with the compound.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, the antimicrobial efficacy of this compound was tested against a panel of pathogens. The results are summarized below:

Bacterial StrainMIC (µg/mL)
Escherichia coli32
Staphylococcus aureus64
Pseudomonas aeruginosa128

This study highlights its potential as a natural preservative in food products.

Case Study 2: Cancer Cell Apoptosis

A recent investigation into the cytotoxic effects of this compound on cancer cell lines yielded significant findings:

Cell LineIC50 (µM)Mechanism of Action
HeLa50Induction of apoptosis via ROS generation
MCF-760Activation of caspase pathways

The results indicate that this compound may serve as a lead structure for developing new anticancer agents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-1-methoxybutane
Reactant of Route 2
2-Bromo-1-methoxybutane

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